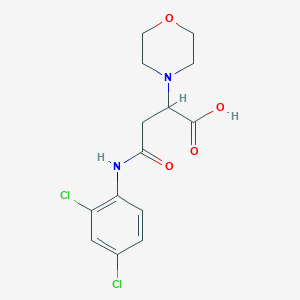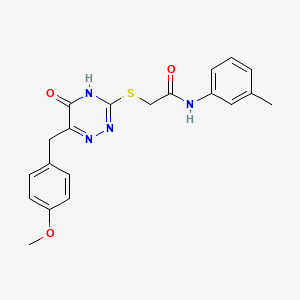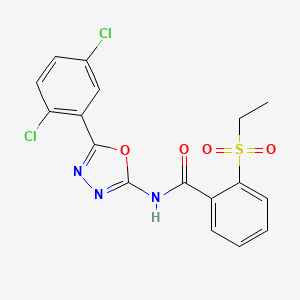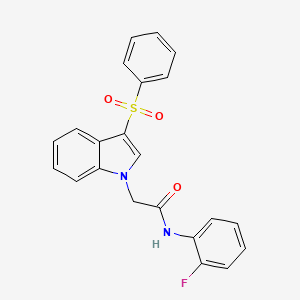
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMOG is a hypoxia-mimetic agent that has been found to regulate the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels.
科学研究应用
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has been extensively used in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of prolyl hydroxylases (PHDs), enzymes that are involved in the degradation of HIF. As a result, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid can stabilize HIF, leading to the activation of downstream genes involved in angiogenesis, cell survival, and metabolism.
In addition to cancer biology, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has also been used in studies related to ischemic injury, wound healing, and neuroprotection. It has been shown to improve tissue oxygenation and promote angiogenesis in ischemic tissues, accelerate wound healing by enhancing the migration of fibroblasts and endothelial cells, and protect neurons from hypoxic damage.
作用机制
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid acts as a hypoxia-mimetic agent by inhibiting PHDs, which are responsible for the hydroxylation of proline residues in HIF. Hydroxylated HIF is recognized by von Hippel-Lindau protein (VHL), which targets it for degradation by the proteasome. By inhibiting PHDs, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid prevents the hydroxylation of HIF, leading to its stabilization and activation of downstream genes.
Biochemical and Physiological Effects:
The activation of HIF by 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several biochemical and physiological effects. It promotes angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. It also enhances cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, it alters cellular metabolism by increasing the expression of glucose transporters and glycolytic enzymes.
实验室实验的优点和局限性
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several advantages as a research tool. It is relatively stable and can be easily synthesized in the laboratory. It is also selective for PHDs and does not affect other prolyl hydroxylases, making it a specific inhibitor of HIF degradation. However, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has some limitations as well. It is not cell-permeable and requires transfection or microinjection to enter cells. It also has a short half-life and needs to be administered frequently to maintain its effects.
未来方向
There are several future directions for research on 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid. One area of interest is the development of more potent and selective PHD inhibitors that can be used in vivo. Another area is the identification of downstream targets of HIF that are responsible for its angiogenic and anti-apoptotic effects. Additionally, the use of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid in combination with other therapies, such as chemotherapy or radiation, is an area of active investigation. Finally, the potential use of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid as a therapeutic agent for ischemic diseases, wound healing, and neuroprotection warrants further exploration.
Conclusion:
In conclusion, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a hypoxia-mimetic agent that has numerous applications in scientific research. Its ability to stabilize HIF and activate downstream genes makes it a valuable tool in studying angiogenesis, cell survival, and metabolism. Although it has some limitations, 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several advantages as a research tool and has the potential to be used as a therapeutic agent in the future. Further research is needed to fully understand the mechanism of action and potential applications of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid.
合成方法
The synthesis of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves the reaction of 2,4-dichloroaniline with morpholine and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product obtained is a white crystalline powder with a melting point of 179-182°C.
属性
IUPAC Name |
4-(2,4-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c15-9-1-2-11(10(16)7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYAMWCPXXMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)


![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)



![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2827564.png)